methyl2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
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Overview
Description
Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of a benzoxazine ring, which is a six-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution of chlorine in various chloropyrimidines with a fragment of racemic 7,8-difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group (such as chlorine) with a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Acylation: The compound can be acylated using acyl chlorides, leading to the formation of amides and esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Acyl Chlorides: For acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazines, while acylation can produce amides and esters.
Scientific Research Applications
Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s difluoro substitution and benzoxazine ring structure allow it to interact with enzymes and receptors, potentially inhibiting viral replication and bacterial growth . The exact molecular targets and pathways may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
7,8-Difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine: A similar compound with a methyl group at the 3-position instead of a carboxylate group at the 8-position.
3-Methyl-3,4-dihydro-2H-1,4-benzoxazine: Lacks the difluoro substitution and carboxylate group, making it less reactive and potentially less biologically active.
Uniqueness
Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is unique due to its specific substitution pattern, which enhances its chemical reactivity and potential biological activities. The presence of both difluoro and carboxylate groups distinguishes it from other benzoxazine derivatives and contributes to its diverse applications in scientific research and industry.
Properties
IUPAC Name |
methyl 2,2-difluoro-3,4-dihydro-1,4-benzoxazine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO3/c1-15-9(14)6-3-2-4-7-8(6)16-10(11,12)5-13-7/h2-4,13H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOYKDWCDKGNJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NCC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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